N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide
Description
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is an oxalamide derivative featuring a unique substitution pattern. The molecule contains:
- N1-substituent: A branched ethyl group with azepane (7-membered cyclic amine) and thiophene (sulfur-containing heterocycle) moieties.
Properties
IUPAC Name |
N'-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-28-20-9-5-4-8-17(20)14-23-21(26)22(27)24-15-19(18-10-13-29-16-18)25-11-6-2-3-7-12-25/h4-5,8-10,13,16,19H,2-3,6-7,11-12,14-15H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXPRCPIRDOSHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CSC=C2)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihaloalkane under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Formation of the Oxalamide Moiety: The oxalamide moiety is typically formed by reacting an oxalyl chloride with the appropriate amine derivatives under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxalamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Sodium hydride, dimethylformamide, and various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The azepane ring and thiophene ring may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following oxalamide derivatives share structural or functional similarities with the target compound:
Metabolic and Toxicological Profiles
- Metabolism: S336 undergoes rapid hepatic metabolism without amide bond hydrolysis . Target Compound: The azepane ring (a bulky, lipophilic group) may slow metabolism compared to S336’s pyridyl-ethyl chain.
- Target Compound: No direct toxicity data are available.
Key Research Findings and Data
Regulatory and Industrial Status
Structural-Activity Relationships (SAR)
- Substituent Effects :
- Methoxybenzyl vs. Pyridyl : S336’s dimethoxybenzyl group enhances metabolic stability, while the pyridyl-ethyl chain aids receptor binding .
- Thiophene vs. Pyridine : Thiophene’s electron-rich sulfur atom may alter electronic interactions with target receptors compared to pyridine’s nitrogen.
- Azepane vs. Cyclic Amines : Azepane’s larger ring size may improve solubility and reduce crystallinity compared to smaller amines (e.g., piperidine).
Critical Analysis and Gaps in Knowledge
- Unanswered Questions :
- Does the target compound exhibit umami-enhancing properties?
- What is its CYP inhibition profile, particularly for CYP3A4 and CYP2C9?
- How do azepane and thiophene substituents affect oral bioavailability?
- Limitations: Existing data primarily focus on S336 and food-approved analogs. The target compound’s novelty necessitates further pharmacokinetic and toxicological studies.
Biological Activity
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 431.6 g/mol. It features an azepane ring, a thiophene moiety, and a methoxybenzyl group, contributing to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H29N3O3S |
| Molecular Weight | 431.6 g/mol |
| CAS Number | 946248-50-6 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Azepane Ring : Synthesized through cyclization reactions.
- Introduction of the Thiophene Moiety : Achieved via cross-coupling reactions.
- Attachment of the Methoxybenzyl Group : Involves nucleophilic substitution reactions.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are essential for confirming the structure and purity of the synthesized compound.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The azepane ring may facilitate binding to specific receptors or enzymes, while the thiophene and methoxybenzyl groups modulate binding affinity and selectivity. This interaction can lead to the inhibition or activation of signaling pathways, resulting in various pharmacological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Anti-inflammatory Properties
Studies have demonstrated that compounds with similar structures exhibit anti-inflammatory effects through the inhibition of chemokine signaling pathways . The azepane and thiophene components are crucial for this activity.
2. Antimicrobial Effects
Preliminary assays suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains due to its structural diversity.
3. Neuropharmacological Activity
The compound has been evaluated for its effects on glycine transporters (GlyT1), showing promise as an inhibitor which could lead to applications in treating neurological disorders .
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
Case Study 1: GlyT1 Inhibition
A study explored a series of glycine transporter inhibitors where modifications to the azepane structure enhanced potency significantly. Compounds with similar frameworks exhibited IC50 values in the low nanomolar range, indicating strong inhibitory effects on glycine transporters .
Case Study 2: Anti-inflammatory Activity
Research on acylamino derivatives revealed that certain modifications led to stable anti-inflammatory agents with effective oral bioavailability in vivo. The metabolic pathways identified suggest that structural features play a critical role in their pharmacological profile .
Q & A
Basic: What are the standard synthetic routes for N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide, and how are reaction conditions optimized for yield?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of thiophene-3-yl and azepane intermediates. A common approach includes:
- Step 1: Coupling of thiophene-3-carboxylic acid derivatives with azepane-containing ethylamine intermediates under anhydrous conditions to form the oxalamide backbone .
- Step 2: Introduction of the 2-methoxybenzyl group via nucleophilic substitution or reductive amination, requiring catalysts like palladium or nickel for efficiency .
- Optimization: Temperature control (0–25°C), inert atmospheres (N₂/Ar), and solvents (e.g., DMF, THF) are critical to minimize side reactions. Purification via column chromatography or recrystallization ensures >95% purity .
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s structure and purity?
Answer:
Key analytical methods include:
- NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of azepane (δ 1.4–2.8 ppm), thiophene (δ 6.8–7.2 ppm), and methoxybenzyl (δ 3.7 ppm) groups .
- IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of methoxy) validate functional groups .
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and identifies byproducts .
Advanced: How can computational modeling predict the compound’s interactions with biological targets?
Answer:
- Molecular Docking: Tools like AutoDock Vina simulate binding affinities to targets (e.g., cyclooxygenase-2) by analyzing hydrogen bonds between the oxalamide moiety and catalytic residues .
- MD Simulations: GROMACS evaluates conformational stability in aqueous environments, revealing solvent accessibility of the thiophene ring .
- QSAR Models: Correlate structural features (e.g., azepane lipophilicity) with activity, guiding derivatization for enhanced bioavailability .
Advanced: How can researchers resolve contradictions in reported biological activities across studies?
Answer:
Discrepancies often arise from:
- Assay Variability: Standardize in vitro models (e.g., cell lines, enzyme concentrations) and validate with positive controls (e.g., COX-2 inhibitors) .
- Structural Analogues: Compare activity of derivatives (e.g., replacing methoxybenzyl with morpholino groups) to identify critical pharmacophores .
- Meta-Analysis: Use tools like RevMan to statistically aggregate data from independent studies, adjusting for variables like solvent polarity or incubation time .
Basic: What are the primary functional groups influencing reactivity and bioactivity?
Answer:
- Oxalamide Core: Facilitates hydrogen bonding with enzymatic active sites (e.g., proteases) .
- Thiophene Ring: Enhances π-π stacking with aromatic residues in receptor pockets .
- Azepane Group: Increases lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .
- Methoxybenzyl Moiety: Modulates electron density, affecting redox potential and metabolic stability .
Advanced: What strategies enhance pharmacokinetic properties through structural modification?
Answer:
- Derivatization:
- Prodrug Design: Introduce ester linkages at the hydroxyethyl group for controlled release in vivo .
- Co-crystallization: Improve solubility by forming co-crystals with succinic acid .
Basic: What in vitro assays are recommended for initial biological activity screening?
Answer:
- Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .
- Cell Viability: MTT assays on cancer lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Receptor Binding: Radioligand displacement assays (e.g., μ-opioid receptor) with ³H-naloxone .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
- CRISPR Knockout Models: Delete putative targets (e.g., PTGS2) in cell lines to confirm on-target effects .
- Metabolomics: LC-MS/MS profiles post-treatment to identify downstream metabolites (e.g., prostaglandins) .
- In Vivo Imaging: PET tracers (¹⁸F-labeled analogs) track distribution in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
